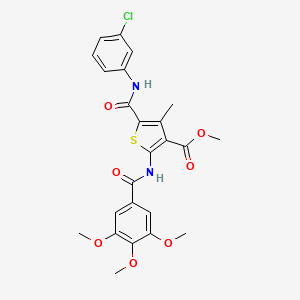
N-Acetylneuraminic Acid-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetylneuraminic Acid-d3 is a derivative of N-Acetylneuraminic Acid, a nine-carbon carboxylated monosaccharide with an N-acetyl group at the 5-position. It is a member of the sialic acids family, which are found in cell surface glycolipids and glycoproteins. These compounds play crucial roles in various biological processes, including cellular recognition, virus invasion, and immune response regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Acetylneuraminic Acid-d3 can be synthesized through enzymatic methods. The process involves the use of N-acetyl-glucosamine 2-epimerase (AGE) for epimerization and N-acetyl-d-neuraminic acid lyase (NAL) for aldol condensation. The substrates used in this reaction are pyruvate and N-acetyl-glucosamine . The reaction conditions typically involve controlled temperature and pH to optimize enzyme activity and yield.
Industrial Production Methods: Industrial production of this compound often employs recombinant Escherichia coli strains capable of expressing the necessary enzymes. These strains are engineered to enhance the efficiency of the synthetic pathway, resulting in higher yields and cost-effective production .
Chemical Reactions Analysis
Types of Reactions: N-Acetylneuraminic Acid-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but generally involve controlled temperature and pH .
Major Products Formed: The major products formed from these reactions include derivatives of this compound with modified functional groups, which can be used in various scientific and industrial applications .
Scientific Research Applications
N-Acetylneuraminic Acid-d3 has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular recognition and signaling pathways. In medicine, it is used in the development of antiviral drugs and as a nutraceutical for brain development. Industrially, it is used in the production of glycoproteins and glycolipids for various applications .
Mechanism of Action
N-Acetylneuraminic Acid-d3 exerts its effects by interacting with specific molecular targets on the cell surface. It is involved in cellular recognition events and the regulation of biological processes such as virus invasion, inflammation, and cell adhesion. The compound acts as a receptor for influenza viruses, allowing attachment to mucous cells via hemagglutinin .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to N-Acetylneuraminic Acid-d3 include N-Glycolylneuraminic Acid and other sialic acids. These compounds share structural similarities but differ in their functional groups and biological roles .
Uniqueness: this compound is unique due to its specific N-acetyl group at the 5-position, which imparts distinct biological properties. This uniqueness makes it valuable in various scientific and industrial applications .
Properties
Molecular Formula |
C11H19NO9 |
|---|---|
Molecular Weight |
312.29 g/mol |
IUPAC Name |
(2S,4S,5R,6R)-2,4-dihydroxy-5-[(2,2,2-trideuterioacetyl)amino]-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO9/c1-4(14)12-7-5(15)2-11(20,10(18)19)21-9(7)8(17)6(16)3-13/h5-9,13,15-17,20H,2-3H2,1H3,(H,12,14)(H,18,19)/t5-,6+,7+,8+,9+,11-/m0/s1/i1D3 |
InChI Key |
SQVRNKJHWKZAKO-FLZAUGDTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O)O |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(5-(Trifluoromethyl)-[1,1'-biphenyl]-3-yl)cyclopropanamine](/img/structure/B12071600.png)
![N,N'-(1S,2S)-1,2-Cyclohexanediylbis[2-hydroxy-7,7-dimethyl-(1r,1'r,2s,2's,4s,4's)-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12071603.png)


![(3R)-3-[(3,3-Difluoropyrrolidin-1-yl)methyl]piperidine](/img/structure/B12071621.png)
![[5-(4-Amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate](/img/structure/B12071623.png)



![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(methyl)amine](/img/structure/B12071640.png)


![3-[3,4,5-Triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]sulfanylpropanoic acid](/img/structure/B12071671.png)
